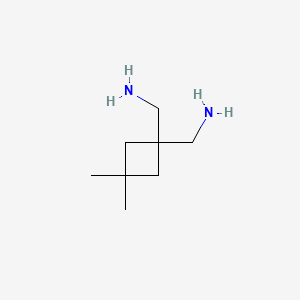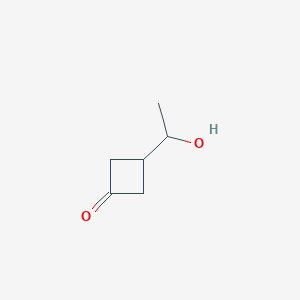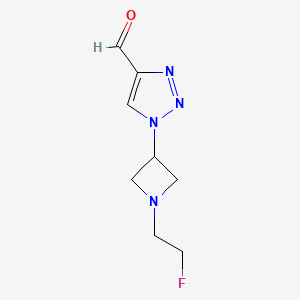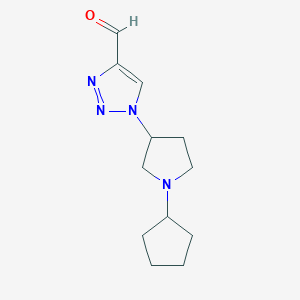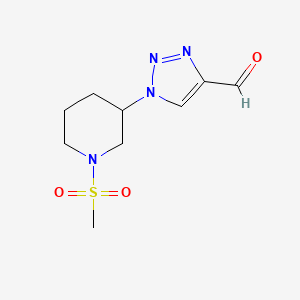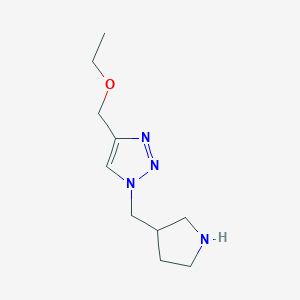
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole
概要
説明
The compound “4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including an ethoxymethyl group, a pyrrolidin-3-ylmethyl group, and a 1,2,3-triazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and an ethoxy group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles . The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .科学的研究の応用
Synthesis and Biological Activities
Synthesis of N-Substituted Pyrrolidine Derivatives : The 1,2,4-triazoles scaffold, including structures similar to 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole, is essential in clinical drugs due to properties like hydrogen bonding capability, solubility, dipole character, and rigidity. These structures play a crucial role in the synthesis of drugs with various therapeutic applications, including antivirals, anticancer, anxiolytics, and anticonvulsants (Tangella Nagendra Prasad et al., 2021).
Rhodium(II)-Catalyzed Denitrogenative Transannulation : A methodology for synthesizing densely substituted 4-pyrrolin-2-ones from 1-alkyl-4-aryl-1H-1,2,3-triazoles via rhodium(II)-catalyzed denitrogenative transannulation showcases the versatility of triazole derivatives in organic synthesis. This process highlights the chemical reactivity and potential of triazole-containing compounds in creating novel heterocyclic structures (Alexander N. Koronatov et al., 2020).
Antimicrobial Activities of Triazole Derivatives : Research on 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide demonstrated their potential in developing new antimicrobial agents. These studies are crucial for discovering new therapeutic agents against resistant microbial strains (Hacer Bayrak et al., 2009).
Plant Growth Regulation : The application of triazole derivatives in agricultural and horticultural fields as plant growth retardants is notable. These compounds, including structures similar to 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole, are utilized in physiological research to gain insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, affecting cell division, elongation, and senescence (K. Grossmann, 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-3-4-11-5-9/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCSRTBVQIYMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



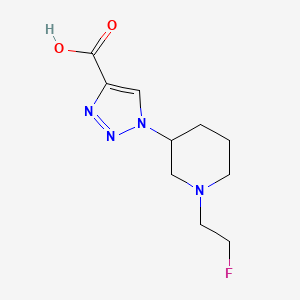

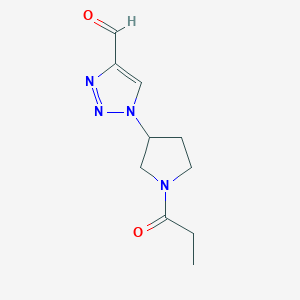

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)
